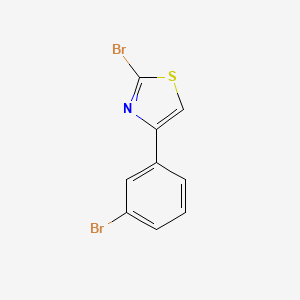

2-bromo-4-(3-bromophenyl)Thiazole

描述

“2-bromo-4-(3-bromophenyl)Thiazole” is a chemical compound that contains a thiazole ring, which is a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom . The molecular formula of this compound is C9H5Br2NS .

Synthesis Analysis

The synthesis of thiazole derivatives, including “2-bromo-4-(3-bromophenyl)Thiazole”, typically involves reactions at room temperature and ethyl acetate is often the best solvent to get high yields . The molecular structures of the synthesized derivatives are confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Molecular Structure Analysis

The molecular structure of “2-bromo-4-(3-bromophenyl)Thiazole” is confirmed by physicochemical and spectral characteristics . The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

Thiazole compounds, including “2-bromo-4-(3-bromophenyl)Thiazole”, can undergo various chemical reactions due to the presence of reactive positions on the thiazole ring where donor–acceptor, nucleophilic, and oxidation reactions may take place .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-bromo-4-(3-bromophenyl)Thiazole” include a molecular weight of 272.18 . Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .科学研究应用

Antioxidant Activity

Thiazole derivatives, including “2-bromo-4-(3-bromophenyl)Thiazole”, have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Analgesic Activity

Thiazole compounds have been reported to have analgesic properties . This means they can be used in the treatment of pain in various conditions, either alone or in combination with other therapeutic agents.

Anti-inflammatory Activity

Thiazole derivatives have been found to exhibit anti-inflammatory activity . They can be used in the treatment of conditions characterized by inflammation, such as arthritis, asthma, and inflammatory bowel disease.

Antimicrobial Activity

Thiazole compounds have demonstrated antimicrobial properties . They can inhibit the growth of or kill microorganisms, making them potentially useful in the treatment of infectious diseases caused by bacteria, fungi, and viruses.

Antiviral Activity

Thiazole derivatives have shown antiviral activity . They can inhibit the replication of viruses within host cells, making them potentially useful in the treatment of viral infections.

Antitumor or Cytotoxic Activity

Thiazole compounds have been found to have antitumor or cytotoxic properties . They can inhibit the growth of tumor cells or kill them outright, making them potentially useful in the treatment of various types of cancer .

Neuroprotective Activity

Thiazole derivatives have been reported to exhibit neuroprotective activity . This means they can protect neurons from injury or degeneration, making them potentially useful in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s.

Anticonvulsant Activity

Thiazole compounds have demonstrated anticonvulsant properties . They can prevent or reduce the severity of epileptic seizures or other convulsive disorders.

作用机制

Target of Action

Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The specific targets would depend on the exact biological activity exhibited by this compound.

Mode of Action

Thiazole compounds generally interact with their targets through the delocalization of a lone pair of π-electrons of the sulfur atom, which is a characteristic feature of the thiazole ring . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .

Biochemical Pathways

Thiazole derivatives have been found to influence various biochemical pathways depending on their biological activity . For instance, thiazole derivatives with antimicrobial activity may interfere with bacterial cell wall synthesis, while those with antitumor activity may inhibit cell proliferation or induce apoptosis .

Pharmacokinetics

A study on 4-(4-bromophenyl)-thiazol-2-amine derivatives, which are structurally similar to 2-bromo-4-(3-bromophenyl)thiazole, showed promising adme properties . These properties would impact the bioavailability of the compound, influencing its effectiveness as a therapeutic agent.

Result of Action

Thiazole derivatives have been found to exhibit diverse biological activities, which would result in various molecular and cellular effects . For instance, thiazole derivatives with antimicrobial activity may lead to bacterial cell death, while those with antitumor activity may inhibit tumor cell proliferation .

Action Environment

Factors such as ph, temperature, and the presence of other substances could potentially influence the action of thiazole derivatives

安全和危害

While specific safety and hazard information for “2-bromo-4-(3-bromophenyl)Thiazole” is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

未来方向

Thiazole derivatives, including “2-bromo-4-(3-bromophenyl)Thiazole”, have shown promising results in various biological activities, including antimicrobial and anticancer activities . Therefore, future research could focus on further exploring these activities and developing new drugs based on these compounds.

属性

IUPAC Name |

2-bromo-4-(3-bromophenyl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Br2NS/c10-7-3-1-2-6(4-7)8-5-13-9(11)12-8/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXYVKXSAWLILLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=CSC(=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Br2NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-4-(3-bromophenyl)Thiazole | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,5-dimethoxy-4-methyl-N-(4-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)benzene-1-sulfonamide](/img/structure/B3294026.png)

![N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-benzofuran-3-yl]-4-nitrobenzamide](/img/structure/B3294036.png)

![[1-(2-Bromophenyl)cyclopropyl]methanamine](/img/structure/B3294074.png)